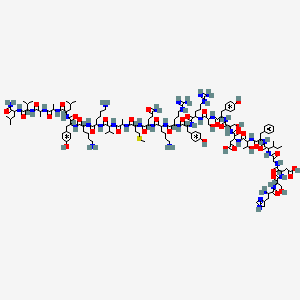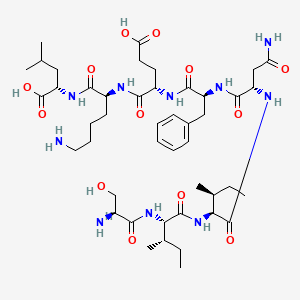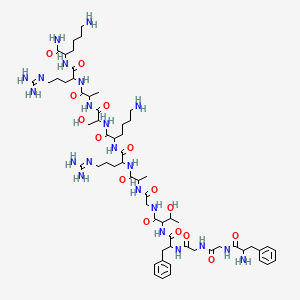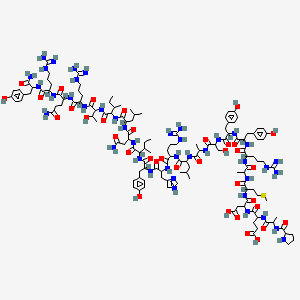
688805-40-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HEX3 is a fragment of the adenoviral hexon, which is the major capsid protein found in Adenoviruses and is comprised of three identical polypeptide chains . It is not to be used for therapeutic purposes and cannot be sold to patients .
Molecular Structure Analysis
The molecular formula of HEX3 is C47H78N12O14 . The InChI key is DTOKERRUIOKYER-XCWHROCZSA-N . The sequence of the peptide is Lys-Tyr-Ser-Pro-Ser-Asn-Val-Lys-Ile .
Physical And Chemical Properties Analysis
HEX3 is a white lyophilized powder . It has a molecular weight of 1035.19 . It is soluble in DMSO and water . The boiling point is 1493.4±65.0°C at 760 mmHg and it has a density of 1.300±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Nanoparticles
- Liquid-Phase Syntheses in Nanoparticle Development: The liquid-phase synthesis of inorganic nanoparticles is a significant application area in chemical research. This process has direct implications in the development of new materials for various industries, including electronics, where novel semiconducting materials have led to significant technological advancements (Cushing, Kolesnichenko, & O'Connor, 2004).
Impact on Scientific Discovery and Technology
- Science's Role in Technology and Society: Scientific research, including the synthesis and application of compounds like “688805-40-5,” contributes to significant technological advancements and societal benefits. The exploration of the universe and living things through scientific research leads to applications that improve human life and generate wealth (Press, 2013).
Ethical and Social Aspects
- Addressing Social Concerns in Scientific Research: The ethical, legal, and social aspects of scientific research, especially in new areas such as genomics, synthetic biology, and nanotechnology, are increasingly important. This includes studies of broader societal implications and public engagement to guide research in a socially responsible manner (Schuurbiers & Fisher, 2009).
Radio Pharmaceutical Applications
- 68Ga-Based Radiopharmaceuticals: The compound “this compound” may relate to the development of 68Ga-based radiopharmaceuticals, which are significant in clinical research and routine positron emission tomography (PET). These applications include targeted and non-targeted imaging, contributing to better diagnostics and individualized medicine (Velikyan, 2015).
Data Sharing in Scientific Research
- Data Sharing Practices among Scientists: In the context of scientific research, data sharing is a crucial aspect, enabling verification of results and further research. Understanding data sharing practices and the barriers to it can be essential for advancing scientific research methodologies (Tenopir et al., 2011).
Enhancing Scientific Research through Collaboration
- Collaborative Science and Peer Review: Collaborative approaches in scientific research, such as hackathons, can enhance the peer review process, improve reproducibility, and accelerate scientific discoveries. This includes cross-validation of study designs and data sets prior to publication (Ghouila et al., 2018).
Eigenschaften
CAS-Nummer |
688805-40-5 |
|---|---|
Molekularformel |
C₄₇H₇₈N₁₂O₁₄ |
Molekulargewicht |
454.06 |
Sequenz |
One Letter Code: KYSPSNVKI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






